molecular formula C21H17NO3 B4747630 N-1,3-benzodioxol-5-yl-2-(4-biphenylyl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-biphenylyl)acetamide

Cat. No. B4747630
M. Wt: 331.4 g/mol
InChI Key: WJCJDOBEGGEICY-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry often explores the synthesis and characterization of novel compounds for various applications, including pharmaceuticals, materials science, and biological research. Compounds like "N-1,3-benzodioxol-5-yl-2-(4-biphenylyl)acetamide" are of interest due to their unique structures and potential bioactivities.

Synthesis Analysis

The synthesis of complex acetamide derivatives typically involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, Sunder et al. (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, demonstrating the complexity and the potential of such compounds in medicinal chemistry (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information about the compound's molecular framework, functional groups, and stereochemistry. Panchal and Patel (2011) exemplified this approach in their synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, underlining the importance of structural elucidation in organic synthesis (Panchal & Patel, 2011).

Mechanism of Action

The mechanism of action of such compounds often depends on their structure and the biological system they interact with. For example, some compounds with similar structures have shown anticancer activity by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “N-1,3-benzodioxol-5-yl-2-(4-biphenylyl)acetamide” would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

Future research could focus on further understanding the properties and potential applications of “N-1,3-benzodioxol-5-yl-2-(4-biphenylyl)acetamide”. This could involve more detailed studies on its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(22-18-10-11-19-20(13-18)25-14-24-19)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,13H,12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCJDOBEGGEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5687593

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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